Structural Classification: Macrophylline's Placement in the Low-Cytotoxicity Triangularine Group
Macrophylline is structurally classified as a member of the 'macrophylline group' within the 'Triangularine-type' pyrrolizidine alkaloids [1]. This classification is a critical differentiator from 'Senecionine-type' PAs (e.g., senecionine, seneciphylline, retrorsine), which are known for their potent macrocyclic diester structures and associated cytotoxicity. In a comparative study of PA structural influences on cytopathology, macrocyclic PAs with alpha,beta-unsaturation (seneciphylline, senecionine, riddelliine, retrorsine) showed dose-dependent inhibition of colony formation at 50-300 µM in bovine kidney epithelial cells, while the saturated macrocyclic PA (monocrotaline) and open diesters elicited only slight inhibition and no effect on cellular morphology at 500 µM [2]. The necine base (retronecine) was completely inactive. This study establishes a clear structure-activity relationship where the macrocyclic, alpha,beta-unsaturated diesters are the most cytotoxic, while other structural classes, including the triangularine-type to which Macrophylline belongs, are predicted to have lower cytotoxic potential.
| Evidence Dimension | Cytotoxicity (Colony Formation Inhibition) |
|---|---|
| Target Compound Data | Macrophylline (Triangularine-type, 1,2-unsaturated macrocyclic diester): Predicted low to moderate activity based on structural class; no direct data available. |
| Comparator Or Baseline | Senecionine-type PAs (seneciphylline, senecionine, riddelliine, retrorsine): Dose-dependent inhibition at 50, 100, and 300 µM; Monocrotaline (saturated macrocycle): Slight inhibition at 500 µM; Open diesters (heliosupine, latifoline): Slight inhibition at 500 µM. |
| Quantified Difference | Quantitative potency cannot be directly calculated due to lack of Macrophylline data, but structural class predicts significantly lower cytotoxicity compared to Senecionine-type PAs. |
| Conditions | Bovine kidney epithelial cells, 2 hr exposure with NAPDH-generating system and rat liver S9. |
Why This Matters
This structural distinction is crucial for procurement; Macrophylline represents a specific, less-toxic chemotype within PAs, making it ideal for studies on non-hepatotoxic PA analogs or comparative toxicology.
- [1] Hartmann, T., & Witte, L. (1995). Chemistry, biology and chemoecology of the pyrrolizidine alkaloids. In S. W. Pelletier (Ed.), Alkaloids: Chemical and Biological Perspectives (Vol. 9, pp. 155-233). Pergamon. View Source
- [2] Kim, H. Y., Stermitz, F. R., Molyneux, R. J., Wilson, D. W., Taylor, D., & Coulombe, R. A., Jr. (1993). Structural influences on pyrrolizidine alkaloid-induced cytopathology. Toxicology and Applied Pharmacology, 122(1), 61-69. View Source
